molecular formula C22H27ClN2O3 B15285785 benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride

benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride

Cat. No.: B15285785
M. Wt: 402.9 g/mol
InChI Key: WQZKTGMHLDJLKO-UHFFFAOYSA-N
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Description

Benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzyl group, an amino acid derivative, and an isoquinoline structure, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride typically involves multiple steps, including the formation of the isoquinoline core, the introduction of the amino acid derivative, and the final coupling with the benzyl group. Common reagents used in these reactions include benzyl chloride, isoquinoline derivatives, and amino acid precursors. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products with varying properties .

Scientific Research Applications

Benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, such as acting as a precursor for drug development or serving as a model compound for studying drug-receptor interactions.

    Industry: It may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products

Mechanism of Action

The mechanism of action of benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

Benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

benzyl 2-(2-amino-3-methylbutanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3.ClH/c1-15(2)20(23)21(25)24-13-18-11-7-6-10-17(18)12-19(24)22(26)27-14-16-8-4-3-5-9-16;/h3-11,15,19-20H,12-14,23H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZKTGMHLDJLKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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